1-Methyl-5-propylpiperazin-2-one
Description
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-methyl-5-propylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-3-4-7-6-10(2)8(11)5-9-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
CHRFCSYILRHCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CN(C(=O)CN1)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the piperazin-2-one ring followed by selective N-substitution at the 1- and 5-positions. The key steps include:
- Formation of the piperazin-2-one ring via cyclization reactions.
- Selective alkylation of the nitrogen atoms to introduce methyl and propyl groups.
- Purification and characterization of the final compound.
Cyclization to Form Piperazin-2-one Core
A common approach to synthesize the piperazin-2-one ring involves the cyclization of appropriate diamine precursors with carbonyl-containing reagents. For example, cyclization of 1,4-diaminobutane derivatives with ethyl 4-chloroacetoacetate under controlled conditions leads to the formation of the piperazin-2-one skeleton. This method was demonstrated in the synthesis of related piperazine derivatives where the cyclization of 1-(4-n-propyl)piperazine thioamide with ethyl 4-chloroacetoacetate yielded the corresponding piperazin-2-one intermediate.
N-Methylation and N-Propylation
Selective N-substitution is achieved through stepwise alkylation reactions:
N-Methylation : Introduction of the methyl group at the nitrogen-1 position can be performed using methylamine or methylating agents such as methyl iodide or methyl sulfate under basic conditions. For instance, nucleophilic displacement reactions with methylamine on mesylated intermediates have been used to selectively methylate piperazine nitrogen atoms.
N-Propylation : The propyl group at the nitrogen-5 position is commonly introduced via alkylation using propyl halides (e.g., 1-bromopropane) in the presence of a base (e.g., potassium carbonate) in solvents like acetonitrile or dimethylformamide. The reaction conditions are optimized to favor monoalkylation and avoid over-alkylation.
Alternative Synthetic Routes
Other synthetic methodologies include:
Transfer Hydrogenation : Conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid using transfer hydrogenation with formaldehyde, palladium catalysts, and acidic conditions at elevated temperatures (90-95 °C) has been reported in related piperidine derivatives, which could be adapted for piperazin-2-one systems.
Grignard Reagent Methodology : Use of Grignard reagents, such as isopropylmagnesium chloride/lithium chloride (Turbo Grignard), at ambient temperature to introduce alkyl substituents on nitrogen-containing heterocycles has been described, offering advantages over lithium reagents by avoiding cryogenic conditions.
Amide Formation via Acyl Chlorides : For derivatives involving amide linkages, acyl chlorides prepared from carboxylic acids using thionyl chloride are reacted with piperazine derivatives at room temperature to yield N-substituted piperazin-2-one amides.
Purification and Characterization
Purification is generally achieved by silica gel column chromatography using gradients of ethyl acetate and petroleum ether. Characterization involves melting point determination, infrared spectroscopy (noting characteristic NH and C=O stretches), and chiral purity assessment when applicable.
Data Table Summarizing Preparation Conditions
Research Outcomes and Observations
The use of transfer hydrogenation with formaldehyde and palladium catalysts provides an efficient route for methylation of piperidine derivatives, which can be adapted for piperazin-2-one systems to introduce the N-methyl group under mild conditions.
Grignard reagent methodology, especially with Turbo Grignard reagents, allows for the introduction of alkyl substituents at ambient temperature, avoiding the need for cryogenic equipment and improving operational simplicity.
The stepwise alkylation strategy ensures selective substitution at the nitrogen atoms, minimizing side reactions and over-alkylation, which is crucial for obtaining pure this compound.
Purification by column chromatography and rigorous characterization confirm the structure and purity of the synthesized compound, ensuring suitability for further pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-propylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine compounds .
Scientific Research Applications
1-Methyl-5-propylpiperazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-Methyl-5-propylpiperazin-2-one involves its interaction with specific molecular targets. For instance, it may act as a GABA receptor agonist, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites, making it a potential anthelmintic agent .
Comparison with Similar Compounds
Alkyl-Substituted Piperazin-2-one Derivatives
Key Observations :
- Linear vs.
- Stereochemistry: The (5S)-configured compound in highlights the role of chirality in activity, though specific data is absent for the target compound.
- Synthetic efficiency: (S)-1-Ethyl-5-methylpiperazin-2-one achieves a 97% yield, suggesting that smaller alkyl groups (e.g., methyl/ethyl) may streamline synthesis compared to bulkier substituents .
Piperazine Derivatives with Complex Functional Groups
Several analogs incorporate sulfonyl, aryl, or fused heterocyclic moieties (e.g., imidazo-triazinones, pyrazolo-pyrimidinones):
- Example 1 : 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one (). This deuterated compound includes a sulfonyl-phenyl group, likely targeting phosphodiesterase enzymes .
- Example 2: 2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one ().
Key Observations :
- Functional group complexity : Unlike this compound, these analogs feature extended pharmacophores for target-specific interactions (e.g., sulfonyl groups for enzyme inhibition) .
Q & A
Q. What are the recommended synthetic routes for 1-Methyl-5-propylpiperazin-2-one, and how can reaction conditions be optimized?
A common approach involves coupling piperazine derivatives with appropriate alkylating agents. For example, amide bond formation using carbodiimide-based coupling reagents (e.g., HOBt/TBTU) in anhydrous DMF with a tertiary amine base like NEt₃ has been reported for analogous piperazinones . Optimization may include adjusting stoichiometry, temperature (e.g., room temperature vs. reflux), and solvent polarity. Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm structural integrity and purity .
Q. How should researchers handle and dispose of this compound safely in laboratory settings?
Follow OSHA/GHS guidelines: use PPE (gloves, lab coat, goggles) and work in a fume hood. Spills should be contained using absorbent materials (e.g., vermiculite) and disposed of as hazardous waste. Avoid environmental release; consult institutional protocols for solvent-contaminated waste .
Q. What analytical methods are suitable for purity assessment and quantification of this compound?
Reverse-phase HPLC or UPLC with UV detection (e.g., 254 nm) is recommended. Use C18 columns and ammonium acetate buffer (pH 6.5) for mobile phases to enhance resolution . For quantification, calibrate with certified reference standards (e.g., ≥95% purity) and validate methods per ICH guidelines .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity, and what computational tools support this?
Target the piperazine ring or alkyl side chains to modulate lipophilicity and binding affinity. Molecular docking (e.g., AutoDock Vina) and MD simulations can predict interactions with biological targets (e.g., enzymes or receptors). For example, substituting the propyl group with fluorinated or aromatic moieties may improve metabolic stability . Validate predictions via in vitro assays (e.g., enzyme inhibition or cell viability tests) .
Q. How do researchers resolve contradictions in biological activity data for this compound derivatives?
Systematic SAR studies are essential. For instance, discrepancies in cytotoxicity (e.g., IC₅₀ variations) may arise from assay conditions (e.g., cell line specificity or incubation time). Replicate experiments under standardized protocols and use orthogonal assays (e.g., apoptosis markers vs. metabolic activity). Cross-validate findings with computational ADMET models to rule out pharmacokinetic confounders .
Q. What strategies are effective for studying the metabolic pathways of this compound in vitro?
Use hepatocyte or microsomal incubations with NADPH cofactors. Identify metabolites via LC-HRMS with fragmentation patterns (MS/MS). For example, oxidation of the piperazine ring or N-demethylation are common Phase I pathways . Compare results with in silico predictions (e.g., MetaSite) to prioritize metabolites for isolation and structural elucidation .
Q. How can researchers address low yields in large-scale synthesis of this compound?
Optimize stepwise reactions:
- Reduce side reactions via controlled reagent addition (e.g., slow alkylation).
- Use flow chemistry for exothermic steps to improve heat dissipation.
- Purify intermediates via recrystallization or column chromatography to minimize carryover impurities .
Methodological Notes
- Spectral Data Interpretation : Assign ¹H NMR peaks using DEPT/HSQC to distinguish methyl and propyl groups in complex spectra .
- Ecotoxicity Testing : Follow OECD 201/202 guidelines for aquatic toxicity assessments if environmental exposure is possible .
- Data Reproducibility : Document all reaction parameters (e.g., solvent lot numbers, humidity) to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
